molecular formula C12H27ClN2O2 B13456494 tert-butylN-[(2S)-7-aminoheptan-2-yl]carbamatehydrochloride

tert-butylN-[(2S)-7-aminoheptan-2-yl]carbamatehydrochloride

Cat. No.: B13456494
M. Wt: 266.81 g/mol
InChI Key: QPESTCASUMVTIA-PPHPATTJSA-N
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Description

tert-Butyl N-[(2S)-7-aminoheptan-2-yl]carbamate hydrochloride: is a chemical compound commonly used in organic synthesis. It is a derivative of carbamic acid and is often employed as a protecting group for amines in peptide synthesis due to its stability under various reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-7-aminoheptan-2-yl]carbamate hydrochloride typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through crystallization or chromatography.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using automated systems to ensure consistency and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary or secondary amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(2S)-7-aminoheptan-2-yl]carbamate hydrochloride is widely used as a protecting group for amines in peptide synthesis. Its stability under various reaction conditions makes it an ideal choice for multi-step syntheses .

Biology: In biological research, this compound is used to modify peptides and proteins, allowing for the study of their structure and function. It is also employed in the synthesis of biologically active molecules .

Medicine: In medicine, tert-butyl N-[(2S)-7-aminoheptan-2-yl]carbamate hydrochloride is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs .

Industry: Industrially, this compound is used in the production of various chemicals and materials, including polymers and resins .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-7-aminoheptan-2-yl]carbamate hydrochloride involves the formation of a stable carbamate linkage with the amine group of the target molecule. This linkage protects the amine from unwanted reactions during subsequent synthetic steps . The tert-butyl group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride
  • tert-Butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate hydrochloride

Uniqueness: tert-Butyl N-[(2S)-7-aminoheptan-2-yl]carbamate hydrochloride is unique due to its specific structure, which provides stability and selectivity in protecting amine groups during peptide synthesis. Its long alkyl chain also offers distinct steric and electronic properties compared to other similar compounds .

Properties

Molecular Formula

C12H27ClN2O2

Molecular Weight

266.81 g/mol

IUPAC Name

tert-butyl N-[(2S)-7-aminoheptan-2-yl]carbamate;hydrochloride

InChI

InChI=1S/C12H26N2O2.ClH/c1-10(8-6-5-7-9-13)14-11(15)16-12(2,3)4;/h10H,5-9,13H2,1-4H3,(H,14,15);1H/t10-;/m0./s1

InChI Key

QPESTCASUMVTIA-PPHPATTJSA-N

Isomeric SMILES

C[C@@H](CCCCCN)NC(=O)OC(C)(C)C.Cl

Canonical SMILES

CC(CCCCCN)NC(=O)OC(C)(C)C.Cl

Origin of Product

United States

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